molecular formula C19H21ClN2O3S B2391818 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1795088-92-4

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2391818
CAS No.: 1795088-92-4
M. Wt: 392.9
InChI Key: IPUSWHINTWCYKM-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound characterized by the presence of both chlorophenyl and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylacetonitrile with methoxypropylamine to form an intermediate, which is then reacted with 2-(methylthio)phenyl isocyanate to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)urea
  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)carbamate

Uniqueness

Compared to similar compounds, N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide exhibits unique structural features that may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-19(25-2,13-7-6-8-14(20)11-13)12-21-17(23)18(24)22-15-9-4-5-10-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUSWHINTWCYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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